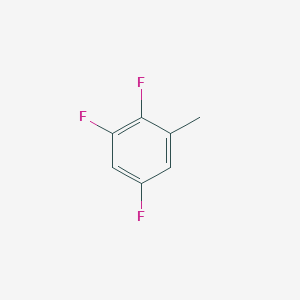

2,3,5-Trifluorotoluene

Vue d'ensemble

Description

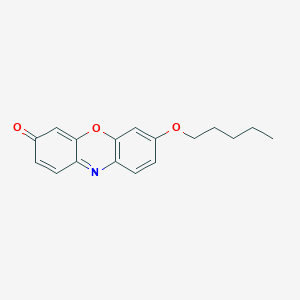

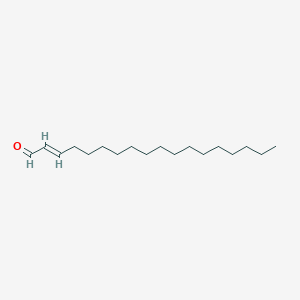

2,3,5-Trifluorotoluene is a halogenated aromatic compound characterized by the presence of three fluorine atoms attached to a toluene ring. While the provided papers do not directly discuss 2,3,5-trifluorotoluene, they offer insights into the behavior of fluorinated toluenes and related compounds, which can be extrapolated to understand the properties and reactivity of 2,3,5-trifluorotoluene.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as trifluorotoluene derivatives, can be complex due to the electronic effects of the fluorine atoms. Paper discusses a method for preparing highly functionalized trifluoromethylated cyclohexenes using a tungsten-trifluorotoluene complex. This method involves a regio- and stereoselective 1,2-addition reaction, followed by a second protonation and nucleophilic addition. Although the paper focuses on a different trifluorotoluene isomer, the principles of regioselectivity and the influence of electron-withdrawing groups like trifluoromethyl are relevant to the synthesis of 2,3,5-trifluorotoluene.

Molecular Structure Analysis

The molecular structure of halogenated toluenes is influenced by the presence of halogen atoms, which can affect the internal rotation barriers of the molecule. Paper examines the rotational spectrum of 2,4-difluorotoluene, determining the potential barrier to internal rotation of the methyl group. While this study is on a difluorinated isomer, the methodology and findings can provide a comparative understanding of the molecular structure and dynamics of 2,3,5-trifluorotoluene, where the additional fluorine atom would further influence the internal rotation and overall molecular geometry.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. Paper describes the nucleophilic 5-endo-trig cyclization of difluoroalkenes, which can be related to the reactivity of the trifluorotoluene ring in 2,3,5-trifluorotoluene. The presence of fluorine atoms can facilitate certain cyclization reactions, leading to the formation of fluorinated heterocycles. This information can be used to predict the types of reactions that 2,3,5-trifluorotoluene might undergo, especially in the presence of various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5-trifluorotoluene are influenced by the fluorine substituents, which are highly electronegative and can alter the compound's reactivity, boiling point, and solubility. Although the papers do not provide specific data on 2,3,5-trifluorotoluene, the studies on related fluorinated toluenes can shed light on the expected properties. For instance, the electric dipole moment and rotational parameters of 2,4-difluorotoluene discussed in paper suggest that the trifluorotoluene isomers would also exhibit unique electronic properties due to the fluorine atoms' influence on the electron distribution within the molecule.

Applications De Recherche Scientifique

Microwave Spectroscopy and Molecular Structure

2,3,5-Trifluorotoluene has been studied using microwave rotational spectroscopy to understand its molecular structure and internal rotation characteristics. This research helps in understanding the behavior of trifluorotoluenes in different environments and could be significant in material science and chemistry (Nair et al., 2020).

Chemistry of Coordination Complexes

The compound has been used in the synthesis of coordination complexes. For example, a study focused on the preparation of molybdenum(0) complexes with 2,3,5-Trifluorotoluene, which are useful in functionalizing cyclohexadienes (Myers et al., 2017).

Synthesis Processes

Research has been conducted on the synthesis of derivatives of 2,3,5-Trifluorotoluene, exploring different methods and conditions to optimize the synthesis process. This is crucial in developing efficient and scalable production methods for various chemical compounds (Bao-rong, 2010).

Photochemical and Radical Reactions

The compound has been a subject of research in the field of photochemistry and radical reactions, exploring its behavior under different conditions. This can contribute to understanding the reactivity of similar compounds in various chemical reactions (Wilson et al., 2017).

Environmental Chemistry

Studies on the kinetics and mechanisms of the photolytic and radical-induced oxidation of fluorinated aromatic compounds, including 2,3,5-Trifluorotoluene, help in understanding their environmental impact and degradation processes (Leitner et al., 1996).

Electrophoretic Display Technology

Trifluorotoluene has been used as a suspending fluid in electrophoretic display (EPD) technology. Research in this area explores the properties and applications of trifluorotoluene in display technologies, which can have implications in electronic devices (Li et al., 2016).

Safety And Hazards

Trifluorotoluene is classified as a highly flammable liquid and vapor. It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1,2,5-trifluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBCGBMUFLFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634235 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Trifluoro-3-methylbenzene | |

CAS RN |

132992-29-1 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)

![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)